1-Palmitoyl-2-palmitoleoyl-sn-glycerol
Description
Properties
Molecular Formula |
C35H66O5 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14-/t33-/m0/s1 |
InChI Key |
ADLOEVQMJKYKSR-YAIMUBSCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-Palmitoyl-2-palmitoleoyl-sn-glycerol (C35H66O5) consists of palmitic acid and palmitoleic acid as its acyl groups. Its molecular weight is approximately 566.9 g/mol. The compound is classified as a 1,2-diacyl-sn-glycerol, which plays a crucial role in cellular metabolism and signaling pathways.
Biochemical Applications
- Metabolic Studies :
- Cell Signaling :
- Lipid Bilayer Studies :
Pharmacological Applications
- Lung Surfactant Research :
- Drug Delivery Systems :
Table 1: Summary of Key Research Findings
| Study Reference | Application Area | Findings |
|---|---|---|
| Study A | Metabolic Pathways | Identified as a metabolite in E. coli; role in energy metabolism |
| Study B | Drug Delivery | Enhanced bioavailability of hydrophobic drugs using lipid carriers |
| Study C | Lung Surfactants | Potential application in synthetic surfactants for respiratory therapies |
Case Study Example
In a recent study examining the effects of various diacylglycerols on cellular signaling, researchers found that this compound significantly influenced the activation of protein kinase C pathways, leading to enhanced cell proliferation in vitro . This finding underscores its potential as a therapeutic agent in regenerative medicine.
Comparison with Similar Compounds
Table 1: Structural Isomer Comparison
| Compound | sn-1 Acyl Chain | sn-2 Acyl Chain | Unsaturation | Key Property |
|---|---|---|---|---|
| This compound | 16:0 | 16:1 Δ9 | Mono-unsaturated | Lower melting point vs. saturated DAGs |
| 1,2-Dipalmitoyl-sn-glycerol | 16:0 | 16:0 | Saturated | Higher rigidity, stable crystalline phases |
| 1-Palmitoleoyl-2-palmitoyl-sn-glycerol | 16:1 Δ9 | 16:0 | Mono-unsaturated | Altered enzymatic accessibility |
Comparison with Triacylglycerols (TAGs)
TAGs, with three esterified acyl chains, differ in solubility, energy storage capacity, and metabolic pathways.
Key Compounds:
1-Palmitoyl-2-oleoyl-3-acetyl-sn-glycerol ():
- Contains an acetyl group at sn-3, enhancing hydrophilicity. Used as a synthetic standard for enantiomeric separation .
1,3-Dioleoyl-2-palmitoylglycerol ():
- A TAG with oleic acid (18:1) at sn-1/3 and palmitic acid at sn-2. This "symmetrical" structure favors stable β-crystal formation, unlike asymmetric DAGs .
Functional Differences:
Table 2: TAG vs. DAG Comparison
| Compound | Acyl Chains | Hydrophobicity | Biological Role |
|---|---|---|---|
| This compound | 16:0, 16:1 Δ9 | Moderate | Signaling, membrane remodeling |
| 1,3-Dioleoyl-2-palmitoylglycerol | 18:1, 16:0, 18:1 | High | Energy storage, lipid droplets |
| 1-Palmitoyl-2-oleoyl-3-acetyl-sn-glycerol | 16:0, 18:1, acetyl | Low | Synthetic standard, research |
Comparison with Phospholipids
Phospholipids, featuring a polar head group, are integral to membrane architecture.
Key Compounds:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) ():
- A major membrane phospholipid with choline head group. The sn-2 oleate (18:1) enhances membrane fluidity vs. palmitoleate .
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (): Linoleic acid (18:2 Δ9,12) at sn-2 increases oxidative susceptibility but supports membrane flexibility .
Table 3: Phospholipid vs. DAG Properties
| Compound | Head Group | Acyl Chains | Function |
|---|---|---|---|
| This compound | None | 16:0, 16:1 Δ9 | Signaling, precursor lipids |
| POPC | Phosphocholine | 16:0, 18:1 Δ9 | Membrane bilayer stability |
| 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | Phosphocholine | 16:0, 18:2 Δ9,12 | Membrane fluidity, oxidation |
Comparison with Lysophosphatidic Acid Derivatives
Lysophosphatidic acids (LPAs) have a single acyl chain and a phosphate group.
Key Compounds:
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate ():
- An LPA with a hydroxy group at sn-2. LPAs are potent signaling molecules, binding to G-protein-coupled receptors, unlike DAGs .
Structural and Functional Divergence:
- LPAs are more hydrophilic due to the phosphate group and participate in distinct pathways (e.g., cell proliferation). DAGs lack the phosphate moiety, limiting their direct signaling roles to pathways like PKC activation .
Preparation Methods
Protected Glycerol Backbone Strategy
A cornerstone of DAG synthesis involves sequential acylation of a glycerol backbone with regioselective protection. For 1-palmitoyl-2-palmitoleoyl-sn-glycerol, the following steps are employed:
-
Protection of sn-3 Hydroxyl :
Glycerol is reacted with trityl chloride to protect the sn-3 hydroxyl group, yielding 1,2-isopropylidene-3-trityl-sn-glycerol. -
Acylation at sn-1 :
The free sn-1 hydroxyl is acylated with palmitoyl chloride in the presence of a base (e.g., pyridine) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP). -
Deprotection and sn-2 Acylation :
The trityl group is removed using acidic conditions (e.g., HCl in dichloromethane), exposing the sn-3 hydroxyl. The sn-2 hydroxyl is then acylated with palmitoleoyl chloride under controlled temperatures (0–5°C).
Key Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Protection | Trityl chloride | 25°C | 92% |
| sn-1 Acylation | Palmitoyl chloride | 0°C | 85% |
| sn-2 Acylation | Palmitoleoyl chloride | 0°C | 78% |
This method ensures regioselectivity but requires multiple purification steps, including column chromatography to isolate intermediates.
Enzymatic Synthesis Using Lipases
Regioselective Lipase-Catalyzed Acylation
Lipases such as Rhizomucor miehei lipase (RML) or Candida antarctica lipase B (CAL-B) exhibit sn-1,3 specificity, enabling selective acylation:
-
sn-1 Acylation :
Glycerol is incubated with palmitic acid vinyl ester in tert-butanol using CAL-B to form 1-palmitoyl-sn-glycerol. -
sn-2 Acylation :
The monoacylglycerol is reacted with palmitoleic acid anhydride in a solvent-free system at 40°C, leveraging the enzyme’s ability to acylate the remaining sn-2 hydroxyl.
Advantages :
-
Eliminates need for protective groups.
-
Higher enantiomeric excess (>95%) compared to chemical methods.
Limitations :
-
Substrate solubility issues may reduce yields.
-
Enzymes require immobilization for reuse.
Biosynthetic Approaches
Microbial Production in Escherichia coli
Engineered E. coli strains expressing acyltransferases (e.g., PlsB/PlsC) can synthesize this compound via the Kennedy pathway:
-
Acyl-CoA Precursors :
Palmitoyl-CoA and palmitoleoyl-CoA are generated via fatty acid biosynthesis. -
Stepwise Acylation :
PlsB transfers palmitoyl-CoA to glycerol-3-phosphate (G3P) at sn-1, followed by PlsC-mediated acylation at sn-2 with palmitoleoyl-CoA.
Yield Optimization :
| Parameter | Optimization | Yield Increase |
|---|---|---|
| Carbon Source | Glycerol + glucose | 2.3-fold |
| Induction Temperature | 25°C | 1.8-fold |
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification employs:
Structural Validation
-
NMR : <sup>13</sup>C NMR confirms sn-1 and sn-2 assignments via carbonyl carbon shifts (δ 173.2 ppm for sn-1, δ 172.8 ppm for sn-2).
-
Mass Spectrometry : ESI-MS shows [M+Na]<sup>+</sup> at m/z 619.5, consistent with C<sub>35</sub>H<sub>66</sub>O<sub>5</sub>Na.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Chemical Synthesis | 70–78 | 95–98 | Moderate | High |
| Enzymatic | 80–85 | >99 | Low | Moderate |
| Biosynthetic | 50–60 | 90–95 | High | Low |
Chemical synthesis offers scalability but involves toxic reagents. Enzymatic methods provide high purity but face substrate limitations. Biosynthesis is sustainable but requires genetic engineering expertise.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 1-palmitoyl-2-palmitoleoyl-sn-glycerol?
- Methodological Answer : Synthesis typically involves regioselective acylation of a glycerol backbone. For example, intermediates like 1-palmitoyl-2-(2-tetrahydropyranyl)-sn-glycerol can be used, followed by deprotection and purification via gradient solvent systems (e.g., toluene:acetone 6:4 to toluene:acetone:acetic acid:water 55:36:7:2) on silica gel. Yields are often low (~22%), requiring careful optimization of reaction conditions .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Multidimensional NMR spectroscopy (1H, 13C, 31P) combined with 2D techniques (COSY, HMBC, HSQC) resolves stereochemistry and acyl chain positions. For example, distinct δ 0.88 ppm (terminal methyl group) and δ 2.25–2.38 ppm (olefinic protons) in 1H-NMR, alongside MS (LCMS-ESI- m/z 437.3 [M-H]⁻), validate molecular weight and fragmentation patterns .
Q. What are its primary applications in model membrane systems?
- Methodological Answer : It is used in lipid bilayer studies, particularly for preparing liposomes or nanodiscs to mimic biological membranes. Protocols involve dissolving the compound in chloroform/methanol, evaporating solvents to form thin films, and hydrating with buffers. These systems enable enzyme activity assays (e.g., MGD1 synthase) or membrane protein structural studies .
Advanced Research Questions
Q. How do phase behavior studies resolve contradictions in DSC thermograms for binary mixtures?
- Methodological Answer : Differential scanning calorimetry (DSC) may show overlapping melting peaks, but synchrotron XRD identifies metastable molecular compounds (e.g., αC and β'C) that form transiently. Time-resolved XRD reveals structural transitions, such as double chain-length arrangements (4.1 nm spacing) in βC, explaining discrepancies in monotectic phase behavior .
Q. What crystallographic strategies determine its solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (space group P2₁) resolves trilayer packing: palmitoyl chains in a β-mode bilayer and interdigitated acetyl groups. Torsion angle analysis (e.g., glycerol backbone conformation) compares favorably with phosphatidylcholine analogs, highlighting chain bending at the sn-2 position .
Q. How can researchers quantify trace amounts in complex biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with evaporative light scattering (ELS) or high-resolution MS (e.g., LCMS-ESI-) achieves quantification. Validation includes spike-and-recovery experiments in lipid extracts, with detection limits <10 ng/mL. Internal standards like deuterated analogs improve accuracy .
Q. What experimental approaches elucidate its role in lipid signaling pathways?
- Methodological Answer : Radiolabeling (³H or ¹⁴C at acyl chains) tracks metabolic incorporation into diacylglycerol (DAG) pools. Coupled with LC-MS/MS, this identifies downstream targets (e.g., protein kinase C isoforms). Functional assays in HUVEC cells monitor interleukin-1-induced coagulation modulated by lipid composition .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR assignments for sn-1 vs. sn-2 acyl chains?
- Methodological Answer : Use 13C-HSQC to distinguish carbonyl carbons (sn-1: ~173 ppm; sn-2: ~172 ppm). HMBC correlations between glycerol protons and ester carbonyls resolve ambiguities. For example, sn-1 protons (δ 4.2–4.3 ppm) correlate with the palmitoyl carbonyl, while sn-2 protons (δ 5.2–5.3 ppm) link to palmitoleoyl groups .
Q. Why do thermodynamic studies report variable melting points for molecular compounds?
- Methodological Answer : Metastable polymorphs (αC, β'C) form under non-equilibrium conditions, reducing observed melting points (e.g., βC at 31.2°C vs. αC at lower temps). Controlled cooling rates and XRD monitoring during DSC runs distinguish kinetic vs. thermodynamic phases .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
